molecular formula C10H15NO B8465072 2-Acetyltrop-2-ene CAS No. 64603-84-5

2-Acetyltrop-2-ene

Cat. No. B8465072
CAS RN: 64603-84-5
M. Wt: 165.23 g/mol
InChI Key: KQIRSQYBYQBMIG-PSASIEDQSA-N
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Patent
US05346911

Procedure details

To a mixture of ethyl trop-2-ene-2-carboxylate (3.43 g, 0.019 mol) and Me3SiCl (10.32 g, 0.095 mol) in THF (70 mL) cooled to -100° C., MeLi (1.4 M, 17.07 n%L, 0.0239 mol) was added dropwise. After warming up to room temperature, the reaction mixture was stirred for 16 hours. Excess Me3SiCl and THF was evaporated off and the resulting residue was stirred with EtOH (6 mL) followed by water (6 mL). The mixture was then made acidic (6N HCl )and extracted with ether. The aqueous layer was made basic (solid K2CO3)and extracted with chloroform, dried (K2CO3) and concentrated to give
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0239 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C@@H:1]12[N:8]([CH3:9])[C@@H:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]=[C:2]2[C:10]([O:12]CC)=O.[Si](Cl)(C)(C)[CH3:16].[Li]C>C1COCC1>[CH3:9][N:8]1[CH:5]2[CH2:6][CH2:7][CH:1]1[C:2]([C:10](=[O:12])[CH3:16])=[CH:3][CH2:4]2

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
[C@H]12C(=CC[C@H](CC1)N2C)C(=O)OCC
Name
Quantity
10.32 g
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.0239 mol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming up to room temperature
CUSTOM
Type
CUSTOM
Details
Excess Me3SiCl and THF was evaporated off
STIRRING
Type
STIRRING
Details
the resulting residue was stirred with EtOH (6 mL)
EXTRACTION
Type
EXTRACTION
Details
made acidic (6N HCl )and extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN1C2C(=CCC1CC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05346911

Procedure details

To a mixture of ethyl trop-2-ene-2-carboxylate (3.43 g, 0.019 mol) and Me3SiCl (10.32 g, 0.095 mol) in THF (70 mL) cooled to -100° C., MeLi (1.4 M, 17.07 n%L, 0.0239 mol) was added dropwise. After warming up to room temperature, the reaction mixture was stirred for 16 hours. Excess Me3SiCl and THF was evaporated off and the resulting residue was stirred with EtOH (6 mL) followed by water (6 mL). The mixture was then made acidic (6N HCl )and extracted with ether. The aqueous layer was made basic (solid K2CO3)and extracted with chloroform, dried (K2CO3) and concentrated to give
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0239 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C@@H:1]12[N:8]([CH3:9])[C@@H:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]=[C:2]2[C:10]([O:12]CC)=O.[Si](Cl)(C)(C)[CH3:16].[Li]C>C1COCC1>[CH3:9][N:8]1[CH:5]2[CH2:6][CH2:7][CH:1]1[C:2]([C:10](=[O:12])[CH3:16])=[CH:3][CH2:4]2

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
[C@H]12C(=CC[C@H](CC1)N2C)C(=O)OCC
Name
Quantity
10.32 g
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.0239 mol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming up to room temperature
CUSTOM
Type
CUSTOM
Details
Excess Me3SiCl and THF was evaporated off
STIRRING
Type
STIRRING
Details
the resulting residue was stirred with EtOH (6 mL)
EXTRACTION
Type
EXTRACTION
Details
made acidic (6N HCl )and extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN1C2C(=CCC1CC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.